4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is a chemical compound with the CAS Number 41975-14-8 and a molecular weight of 256.72 g/mol. Its molecular formula is C9H9ClN4OS, indicating a structure that combines a thiazolo-pyrimidine core with a morpholine ring. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The compound is classified under heterocyclic compounds, specifically those containing both thiazole and pyrimidine rings. It is primarily sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, which provide detailed information about its synthesis, properties, and potential applications in scientific research .
The synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine typically involves several key steps:
The synthesis may utilize various reagents and conditions to optimize yield and purity. Commonly used reagents include potassium thiocyanate for substitution reactions and various bases such as sodium hydroxide for nucleophilic substitutions. Reaction conditions such as temperature and solvent choice are critical for successful synthesis .
The molecular structure of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine features a thiazolo-pyrimidine core with a morpholine substituent. The thiazolo-pyrimidine ring system contributes to its unique chemical properties, while the morpholine ring enhances its solubility and potential biological activity.
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, oxidation might require specific pH levels or temperature control to achieve desired products without degradation of the starting material.
The mechanism of action for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is primarily linked to its potential biological activities:
Relevant analyses often include spectral data (NMR, IR) to confirm structure and purity post-synthesis .
4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine has several applications in scientific research:
The Gould-Jacobs reaction—a classical method for quinolone synthesis—has been adapted for constructing the thiazolo[5,4-d]pyrimidine scaffold. This method involves the condensation of ortho-aminothiazole derivatives with diethyl ethoxymethylenemalonate, followed by thermal cyclization. For 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine, the protocol starts with 4-amino-5-chlorothiazole reacting with ethoxymethylenemalonate to form an enamine intermediate. Subsequent cyclization at 220°C yields the 7-hydroxy precursor, which is chlorinated using POCl₃. The final morpholine installation occurs via nucleophilic substitution at the C7 position under reflux conditions in acetonitrile, achieving yields of 68–75% [5]. Key advantages include scalability and avoidance of transition-metal catalysts.
Thiourea serves as a sulfur source for one-pot thiazole ring formation. 5-Amino-4,6-dichloropyrimidine reacts with thiourea in ethanol under reflux to generate the thiazolo[5,4-d]pyrimidine core. Subsequent selective chlorination at C5 with PCl₅ and morpholine coupling at C7 provides the target compound in a 62% overall yield. This route circumvents unstable intermediates and leverages thiourea’s dual role as a nucleophile and cyclizing agent. Notably, morpholine’s secondary amine resists over-alkylation, preserving ring integrity [3] [6].
Late-stage diversification focuses on modifying the morpholine moiety after core assembly. The 7-chloro intermediate undergoes nucleophilic aromatic substitution with N-substituted morpholine derivatives (e.g., 2-methylmorpholine, 3,5-dimethylmorpholine). Steric effects dominate reactivity: unsubstituted morpholine achieves >90% conversion, while 2,6-dimethylmorpholine requires prolonged heating (24 h, 100°C) due to steric hindrance. This strategy enables rapid SAR exploration of morpholine variants without re-engineering the entire synthetic pathway [1].
Table 1: Synthetic Routes for 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
Method | Key Reagents | Yield (%) | Advantages |
---|---|---|---|
Gould-Jacobs Adaptation | Ethoxymethylenemalonate, POCl₃ | 68–75 | Scalable, metal-free |
Thiourea Condensation | Thiourea, PCl₅ | 62 | One-pot, avoids unstable intermediates |
Late-Stage Morpholine | N-Substituted morpholines | 45–92 | Rapid SAR diversification |
The 5-chloro group is critical for bioactivity. Its removal reduces EGFR kinase inhibition (IC₅₀ from 12 nM to >1 µM) by disrupting a key halogen bond with the hinge region residue Met793. Substitution with electron-withdrawing groups (-CF₃, -NO₂) enhances potency but compromises solubility, while bromo/iodo analogs show similar affinity but higher metabolic instability. The chloro atom optimally balances electronegativity, van der Waals volume, and lipophilicity (ClogP = 2.8), enabling selective hydrophobic pocket occupation [3] [6].
Morpholine’s role extends beyond a solubilizing unit:
Table 2: Morpholine Modifications and Physicochemical Properties
Morpholine Variant | Solubility (µg/mL) | Caco-2 Papp (×10⁻⁶ cm/s) | EGFR IC₅₀ (nM) |
---|---|---|---|
Unsubstituted | 42.5 | 18.0 | 12 |
2-Methyl | 25.1 | 14.3 | 28 |
3,5-Dimethyl | 18.7 | 9.6 | 135 |
Piperazine (unsub.) | 68.9 | 6.2* (pH 6.5) | 22 |
*Reduced at acidic pH due to efflux transporter affinity.
N1 and N3 are sites for strategic derivatization:
Table 3: Bioactivity of Pyrimidine N1/N3-Modified Analogs
Modification Site | Group | Kinase IC₅₀ (nM) | Solubility (µg/mL) |
---|---|---|---|
N1 | -H | 12 | 42.5 |
N1 | -CH₂CH₃ | 9 | 38.2 |
N1 | -CH₂C₆H₅ | 130 | 5.8 |
N3 | -COCH₃ | 45 | 89.4 |
N1,N3-Fused | Imidazopyridine | 6* (pan-kinase) | 12.3 |
*Broad-spectrum activity against 12 kinases.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1